molecular formula C13H14N2O3 B1305990 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid CAS No. 432001-25-7

6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid

Cat. No.: B1305990
CAS No.: 432001-25-7
M. Wt: 246.26 g/mol
InChI Key: LXJRXEHUFVTCHA-UHFFFAOYSA-N
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Description

6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is an organic compound that features a pyridine ring attached to a cyclohexene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxylic acid, is reacted with an appropriate amine to form the pyridin-3-ylcarbamoyl intermediate.

    Cyclohexene Carboxylic Acid Formation: The intermediate is then subjected to cyclization reactions to form the cyclohexene ring.

    Final Coupling: The pyridin-3-ylcarbamoyl intermediate is coupled with cyclohex-3-enecarboxylic acid under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as signal transduction and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: A precursor in the synthesis of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid.

    Cyclohex-3-enecarboxylic acid: Another precursor used in the synthesis.

    Pyridin-3-ylcarbamoyl derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its combined structural features of a pyridine ring and a cyclohexene carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(pyridin-3-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12(15-9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(17)18/h1-4,7-8,10-11H,5-6H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJRXEHUFVTCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387776
Record name 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432001-25-7
Record name 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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